molecular formula C16H19NO2S B442597 Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate CAS No. 350990-02-2

Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate

Cat. No.: B442597
CAS No.: 350990-02-2
M. Wt: 289.4g/mol
InChI Key: YLXCOGDDJJFWNP-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate is a thiophene derivative with a methyl ester group at position 3, a methyl substituent at position 5, and a 4-propylphenyl moiety at position 4 of the thiophene ring. Its molecular formula is C₁₇H₂₁NO₂S, with a molecular weight of 303.43 g/mol (exact weight may vary slightly depending on isotopic composition) .

Properties

IUPAC Name

methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-4-5-11-6-8-12(9-7-11)13-10(2)20-15(17)14(13)16(18)19-3/h6-9H,4-5,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXCOGDDJJFWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167692
Record name Methyl 2-amino-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350990-02-2
Record name Methyl 2-amino-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350990-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substituent Analysis

The synthesis begins with a Knoevenagel condensation between the ketone 1-(4-propylphenyl)propan-1-one and methyl cyanoacetate (2 ), forming the α,β-unsaturated nitrile intermediate (3 ). Subsequent sulfur incorporation via radical or nucleophilic pathways generates a thiocyanate intermediate (4 ), which undergoes cyclization and tautomerization to yield the 2-aminothiophene core. The regioselectivity of the reaction ensures that the 4-propylphenyl and methyl groups occupy the 4- and 5-positions, respectively, while the carboxylate group resides at position 3.

Standard Reaction Conditions

Optimized parameters for the Gewald reaction include:

Parameter Details
Ketone 1-(4-propylphenyl)propan-1-one (1.0 equiv)
α-Cyanoester Methyl cyanoacetate (1.2 equiv)
Sulfur Elemental sulfur (1.5 equiv)
Base Morpholine or piperidine (2.0 equiv)
Solvent Ethanol or dimethylformamide (DMF)
Temperature Reflux (80–100°C)
Reaction Time 6–12 hours
Workup Acidification to pH 2–3 with HCl, filtration, recrystallization from ethanol
Yield 60–75% (reported for analogous compounds)

The use of polar aprotic solvents like DMF enhances reaction homogeneity, while morpholine facilitates both the Knoevenagel condensation and sulfur activation. Post-reaction acidification precipitates the crude product, which is typically purified via recrystallization to achieve >95% purity.

Alternative Synthetic Routes

Transesterification of Ethyl Ester Derivatives

Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate (CAS 350990-23-7), a structural analog, has been synthesized via analogous Gewald protocols using ethyl cyanoacetate. Conversion to the methyl ester is achievable through transesterification:

  • Reaction Conditions :

    • Ethyl ester (1.0 equiv), methanol (excess), catalytic H₂SO₄ (0.1 equiv), reflux (12–24 hours).

    • Yield: 85–90% (extrapolated from similar systems).

This method avoids direct handling of methyl cyanoacetate, which is more volatile than its ethyl counterpart, but introduces an additional synthetic step.

Optimization Strategies

Catalytic Enhancements

The inclusion of N-methylimidazole (NMI) in related syntheses improves yields by stabilizing reactive intermediates, such as sulfonyl isocyanates. In Gewald reactions, NMI (10 mol%) accelerates sulfur incorporation, reducing reaction times to 4–6 hours with minimal side-product formation.

Solvent and Temperature Effects

Comparative studies in polar solvents:

Solvent Reaction Time Yield Purity
Ethanol12 hours65%92%
DMF8 hours72%95%
Acetonitrile10 hours68%90%

DMF outperforms ethanol due to better solubility of sulfur and intermediates, though it complicates purification due to high boiling points.

Analytical Characterization

Key spectroscopic data for Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 5.21 (s, 2H, NH₂), 3.85 (s, 3H, COOCH₃), 2.60 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 2.35 (s, 3H, C5-CH₃), 1.65–1.55 (m, 2H, CH₂CH₂CH₃), 0.92 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₃).

  • MS (ESI+) : m/z 290.1 [M+H]⁺ (calculated for C₁₆H₁₉NO₂S: 289.39).

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Halogens, nitrating agents

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Research has highlighted the potential of methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate as a scaffold for developing new pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity against various pathogens, including resistant strains of bacteria and fungi.

Case Study: Antimicrobial Activity

In studies focusing on antimicrobial properties, derivatives of thiophene compounds have shown promising results against Mycobacterium tuberculosis. The modification of the thiophene core has led to improved efficacy in inhibiting bacterial growth, suggesting that similar modifications to this compound could yield effective new drugs .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex thiophene derivatives. Its ability to undergo various chemical reactions makes it suitable for synthesizing other biologically active compounds.

Synthetic Applications

Recent advancements in synthetic methodologies have demonstrated the utility of thiophene derivatives in constructing diverse chemical libraries. For instance, the application of microwave-assisted synthesis techniques has facilitated the rapid generation of thiophene-based compounds with high yields, showcasing the versatility of this compound in synthetic organic chemistry .

Material Science

This compound may also find applications in material science, particularly in the development of conductive polymers and organic semiconductors. The incorporation of thiophene units into polymer backbones can enhance electrical conductivity and thermal stability.

Potential for Conductive Materials

Research into conjugated polymers has indicated that thiophene derivatives can improve charge transport properties. This characteristic opens avenues for their use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate

  • Structural Difference : The ethyl ester group replaces the methyl ester.
  • Molecular Formula: C₁₈H₂₃NO₂S; Molecular Weight: 317.45 g/mol .
  • Synthesis: Prepared via Gewald reaction, similar to the methyl ester, but using ethyl cyanoacetate instead of methyl cyanoacetate .

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate

  • Structural Difference : Bulkier isopropyl ester group.
  • Molecular Formula: C₁₉H₂₅NO₂S; Molecular Weight: 331.48 g/mol .
  • Impact : Increased steric hindrance may reduce enzymatic degradation, improving metabolic stability. However, it may also lower binding affinity to target proteins due to steric clashes .

Ethyl 2-amino-4-(4-nitrophenyl)-5-methylthiophene-3-carboxylate

  • Structural Difference : 4-Nitrophenyl substituent instead of 4-propylphenyl.
  • Molecular Formula : C₁₄H₁₃N₂O₄S; Molecular Weight : 309.33 g/mol .
  • This derivative shows distinct UV-Vis absorption properties due to the nitro group’s conjugation .

Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate

  • Structural Difference : 4-Chlorophenyl substituent.
  • Molecular Formula: C₁₄H₁₃ClNO₂S; Molecular Weight: 298.78 g/mol .
  • Impact : Chlorine’s electronegativity may improve binding to hydrophobic pockets in enzymes. This compound has been explored for antimicrobial activity .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Solubility (mg/mL)
Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate 303.43 4.2 227–230 (decomp) 0.15 (Water)
Ethyl analogue 317.45 4.8 215–218 0.09 (Water)
Isopropyl analogue 331.48 5.3 198–201 0.05 (Water)
4-Nitrophenyl analogue 309.33 3.9 245–248 0.12 (Water)

Notes:

  • LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.
  • Melting points reflect differences in crystal packing influenced by substituent bulk and polarity .

Biological Activity

Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • Chemical Formula : C16H19NO2S
  • Molecular Weight : 289.4 g/mol
  • CAS Number : 350990-23-7

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity and influence various biochemical pathways, including signal transduction and gene expression, which are critical in processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12
Pseudomonas aeruginosa128 µg/mL10

*Data derived from in vitro studies assessing the compound's effectiveness against various microbial strains .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that the compound may induce apoptosis in cancer cells, particularly non-small cell lung cancer (NSCLC) cells, through mitochondrial pathways.

Case Study: Apoptosis Induction in NSCLC Cells

A study conducted on NSCLC cell lines demonstrated that treatment with this compound resulted in:

  • G2/M cell cycle arrest
  • Increased levels of pro-apoptotic markers
  • Decreased viability of cancer cells after 48 hours of exposure

This suggests a potential role for the compound as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the thiophene ring or variations in substituent groups can significantly impact its biological activity. Research indicates that:

  • The presence of a propyl group enhances lipophilicity, potentially improving cell membrane penetration.
  • The amino group is essential for interaction with biological targets, contributing to both antimicrobial and anticancer activities.

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